molecular formula C42H83NO2 B3026020 N-(15Z-tetracosenoyl)-1-deoxysphinganine CAS No. 1246298-60-1

N-(15Z-tetracosenoyl)-1-deoxysphinganine

Cat. No.: B3026020
CAS No.: 1246298-60-1
M. Wt: 634.1 g/mol
InChI Key: XBNZFPFCTSJHRI-FIIAPBGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(15Z-tetracosenoyl)-1-deoxysphinganine is a dihydroceramide compound characterized by the presence of a 24-carbon fatty acyl chain with a double bond and a sphingosine backbone. This compound is a type of ceramide, which are lipid molecules playing crucial roles in cellular signaling and structural integrity of cell membranes .

Mechanism of Action

Target of Action

It is known to be a metabolite produced during metabolic reactions in mice and humans .

Biochemical Pathways

It is a type of dihydroceramide , which suggests it may be involved in sphingolipid metabolism. Sphingolipids play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis.

Result of Action

As a type of dihydroceramide , it may be involved in regulating cellular processes such as differentiation, proliferation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine typically involves the acylation of sphinganine with (15Z)-tetracosenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as acyl chlorides or anhydrides in the presence of catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(15Z-tetracosenoyl)-1-deoxysphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and neutral to slightly acidic or basic pH .

Major Products Formed

The major products formed from these reactions include oxidized ceramides, reduced ceramides, and various substituted derivatives, each with distinct biological activities and properties .

Scientific Research Applications

N-(15Z-tetracosenoyl)-1-deoxysphinganine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(15Z-tetracosenoyl)-sphinganine
  • N-(15Z-tetracosenoyl)-sphing-4-enine-1-phosphocholine
  • (15Z)-tetracosenoic acid

Uniqueness

N-(15Z-tetracosenoyl)-1-deoxysphinganine is unique due to its specific structure, which combines a 24-carbon fatty acyl chain with a sphingosine backbone. This structure imparts distinct biological activities and properties, making it valuable for research and industrial applications .

Properties

IUPAC Name

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNZFPFCTSJHRI-FIIAPBGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(15Z-tetracosenoyl)-1-deoxysphinganine
Reactant of Route 2
Reactant of Route 2
N-(15Z-tetracosenoyl)-1-deoxysphinganine
Reactant of Route 3
N-(15Z-tetracosenoyl)-1-deoxysphinganine
Reactant of Route 4
N-(15Z-tetracosenoyl)-1-deoxysphinganine
Reactant of Route 5
Reactant of Route 5
N-(15Z-tetracosenoyl)-1-deoxysphinganine
Reactant of Route 6
N-(15Z-tetracosenoyl)-1-deoxysphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.